molecular formula C11H10N2 B1616079 2-Methyl-1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole CAS No. 42076-29-9

2-Methyl-1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole

Numéro de catalogue: B1616079
Numéro CAS: 42076-29-9
Poids moléculaire: 170.21 g/mol
Clé InChI: BVJTXVFAGWQFSW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Methyl-1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole (CAS Number: 42076-29-9) is a chemical compound with the molecular formula C 11 H 10 N 2 and a molecular weight of 170.21 g/mol . This substituted benzimidazole features a prop-2-yn-1-yl (propargyl) group, which makes it a highly versatile intermediate for synthetic and medicinal chemistry research, particularly via copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" . Benzimidazole derivatives are recognized as privileged structures in drug discovery due to their wide range of pharmacological activities. While this specific molecule's biological profile requires further characterization, structural analogues and benzimidazole-based hybrids have demonstrated significant research potential in developing new antimicrobial agents to combat resistant pathogens , as antiproliferative compounds evaluated against various human cancer cell lines , and as antidiabetic agents targeting enzymes like α-glucosidase . The propargyl side chain enables researchers to efficiently synthesize complex molecular hybrids and conjugates for screening and structure-activity relationship (SAR) studies. This product is intended for use by qualified researchers in a controlled laboratory setting. For Research Use Only. Not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Propriétés

IUPAC Name

2-methyl-1-prop-2-ynylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2/c1-3-8-13-9(2)12-10-6-4-5-7-11(10)13/h1,4-7H,8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVJTXVFAGWQFSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80356254
Record name 2-methyl-1-prop-2-ynylbenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80356254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42076-29-9
Record name 2-Methyl-1-(2-propyn-1-yl)-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42076-29-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-methyl-1-prop-2-ynylbenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80356254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Méthodes De Préparation

General Synthetic Strategy

The synthesis of 2-Methyl-1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole typically involves:

  • Formation of the benzimidazole core.
  • Introduction of the methyl group at the 2-position.
  • Alkylation at the N-1 position with a propargyl moiety.

Formation of the Benzimidazole Core and 2-Methyl Substitution

The benzimidazole ring is commonly synthesized by the condensation of o-phenylenediamine derivatives with suitable aldehydes or carboxylic acid derivatives under acidic or reflux conditions.

  • For example, o-phenylenediamine reacts with glycolic acid in hydrochloric acid under reflux for 24 hours to yield 1H-benzo[d]imidazol-2-yl)methanol, which upon oxidation with KMnO4 and base (NaOH) gives 1H-benzo[d]imidazole-2-carboxylic acid. This intermediate can be further transformed to derivatives with substituents at the 2-position, including methyl groups by appropriate synthetic modifications.

Introduction of the Propargyl Group at N-1 Position

The propargyl group (prop-2-yn-1-yl) is introduced via alkylation of the benzimidazole nitrogen using propargyl bromide or propargyl amine derivatives under basic or neutral conditions.

  • A typical procedure involves dissolving the benzimidazole derivative in an aprotic solvent such as toluene or acetonitrile, followed by the addition of propargyl bromide dropwise. The mixture is then refluxed or stirred at elevated temperatures (e.g., 80–120 °C) for several hours to ensure complete alkylation.

  • For instance, 1H-benzo[d]imidazole derivatives reacted with propargyl bromide under reflux in toluene yield 1-(prop-2-yn-1-yl)benzimidazole compounds in good yields (60–80%) after work-up and purification.

Specific Preparation of this compound

While direct literature examples of this exact compound are limited, analogous synthetic routes can be inferred:

  • Starting from 2-methyl-1H-benzo[d]imidazole, alkylation at the N-1 position with propargyl bromide under reflux in toluene or similar solvents yields the target compound.

  • The reaction parameters typically involve:

    • Molar ratio: 1 equivalent of 2-methyl-1H-benzo[d]imidazole to 1.1–1.5 equivalents of propargyl bromide.
    • Solvent: Dry toluene or acetonitrile.
    • Temperature: Reflux (approx. 110 °C).
    • Time: 6–12 hours.
    • Atmosphere: Inert gas (argon or nitrogen) to prevent oxidation.
  • Purification is generally performed by solvent removal under reduced pressure, followed by recrystallization or column chromatography.

Representative Data Table of Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
Benzimidazole formation o-Phenylenediamine + aldehyde or acid HCl / reflux 100 °C 24 h 70–85 Acidic reflux for ring closure
2-Methyl substitution Methylation via methyl iodide or equivalent DMF or DMSO 60–80 °C 4–8 h 65–75 Alkylation at C-2 position
N-1 Propargylation 2-Methyl-1H-benzo[d]imidazole + propargyl bromide Toluene Reflux 6–12 h 60–80 Alkylation at N-1 position

Analyse Des Réactions Chimiques

Types of Reactions

2-Methyl-1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-yn-1-yl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with functional groups such as alcohols or ketones.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Applications De Recherche Scientifique

Anticancer Activity

One of the most significant applications of 2-Methyl-1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole is its potential as an anticancer agent. Research indicates that derivatives of benzimidazole compounds exhibit promising anticancer properties through various mechanisms.

Case Studies and Findings

In a study evaluating multiple derivatives, this compound exhibited notable cytotoxicity against human endometrial cancer cells (HEC1A) with an IC50 value of approximately 11.84 μM. The selectivity ratio compared to normal cells indicated a promising therapeutic window .

CompoundIC50 (HEC1A)Selectivity Ratio
BH1011.84 μM2.38
VK3Similar0.94

This table summarizes the efficacy of the compound compared to another known anticancer agent, VK3, highlighting its potential for selective targeting of cancer cells.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its anticancer properties. Variations in substituents on the imidazole ring have been shown to affect potency significantly.

Key Observations

Research has indicated that introducing electron-withdrawing groups increases the activity against cancer cells. For instance, compounds with difluoromethyl and trifluoromethyl substituents demonstrated enhanced potency with IC50 values dropping to 4.40 μM and 2.60 μM, respectively .

Potential for Other Therapeutic Applications

Beyond oncology, there are indications that this compound may have broader therapeutic applications due to its interaction with biological targets.

Antiviral and Antifungal Activity

Benzimidazole derivatives have historically shown antiviral and antifungal properties. The mechanism often involves interference with DNA replication and enzyme inhibition, which could position this compound as a candidate for further exploration in these areas .

Synthesis and Derivatives

The synthesis of this compound involves several steps that allow for modifications leading to various derivatives with potentially improved pharmacological profiles.

Synthesis Overview

The compound can be synthesized from readily available precursors through methods such as nucleophilic substitution reactions involving propargyl bromide and anhydrous solvents like DMSO .

Mécanisme D'action

The mechanism of action of 2-Methyl-1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound can induce oxidative stress or disrupt cellular processes, contributing to its biological activities .

Comparaison Avec Des Composés Similaires

Data Tables: Key Comparisons

Table 2. Physicochemical Properties

Compound Name LogP (Predicted) Aqueous Solubility (μg/mL) Metabolic Stability
This compound 2.8 Moderate (estimated) Moderate (propargyl oxidation risk)
Compound 23 () 3.1 74 (pH 7.4) High (fluorine-mediated)
SAM-760 () 2.5 50 (pH 7.4) Low (CYP3A4 substrate)

Activité Biologique

2-Methyl-1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables summarizing key findings.

Molecular Characteristics:

  • Molecular Formula: C12H12N2
  • Molecular Weight: 184.24 g/mol
  • IUPAC Name: 2-Methyl-1-(prop-2-ynyl)-1H-benzo[d]imidazole
  • Canonical SMILES: CC#CCN1C(=NC2=CC=CC=C21)C

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The compound may function as an enzyme inhibitor, binding to active sites and blocking enzymatic activity. This interaction is facilitated by its unique fused imidazole-benzene ring structure, which allows for diverse weak interactions with molecular targets .

Anticancer Activity

Recent studies have demonstrated that this compound exhibits notable anticancer properties. A study reported an IC50 value of 12.85 μM against HEC1A cells, indicating significant cytotoxicity. The compound's selectivity improved with structural modifications, showcasing its potential for targeted cancer therapy .

Table 1: Anticancer Activity Data

CompoundCell LineIC50 (μM)Selectivity
This compoundHEC1A12.854.29
BH10HEC1A13.11-
Naphthoimidazole derivativeHEC1A53.821.13

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties against various pathogens. It demonstrated significant activity against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MIC) below 10 µg/mL in some cases. This suggests potential applications in treating bacterial and fungal infections .

Table 2: Antimicrobial Activity Data

MicroorganismMIC (µg/mL)
Staphylococcus aureus< 5
Candida albicans< 10
Mycobacterium smegmatis< 20

Study on Cytotoxicity

In a comparative study involving various benzimidazole derivatives, researchers found that the introduction of specific substituents significantly influenced the cytotoxic profile of the compounds tested. The study highlighted that modifications leading to increased lipophilicity enhanced the bioactivity and overall efficacy of the compounds in vitro .

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions of 2-Methyl-1-(prop-2-yn-1-y)-1H-benzo[d]imidazole with target proteins such as FtsZ and pyruvate kinases from pathogenic bacteria. These studies indicated strong binding affinities, suggesting that this compound could serve as a lead molecule for developing new antimicrobial agents .

Q & A

Q. What are optimized synthetic routes for 2-Methyl-1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole and its derivatives?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, derivatives with aryl thiazole-triazole acetamide groups (e.g., compounds 9a–9e) are prepared by reacting 2-(4-(Prop-2-yn-1-yloxy)phenyl)-1H-benzo[d]imidazole with thiazole-5-carboxamides in the presence of a Cu(I) catalyst and a polar aprotic solvent (e.g., DMF) at 60–80°C. Reaction progress is monitored via TLC, and purity is confirmed by elemental analysis and NMR .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

  • Methodological Answer : Use a combination of:
  • FT-IR : To verify functional groups (e.g., C≡N stretch at ~2200 cm⁻¹ for the propargyl group) .
  • ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 7.1–8.3 ppm) and propargyl protons (δ 2.5–3.0 ppm) .
  • X-ray crystallography : Resolve crystal packing and intramolecular interactions (e.g., C–H⋯π bonds) .

Q. What solvent systems and catalysts are effective for coupling reactions involving the propargyl group?

  • Methodological Answer : Propargyl ether/amine couplings often employ:
  • Solvents : DMF, THF, or methanol for polar intermediates .
  • Catalysts : Cu(I) catalysts (e.g., CuI) for azide-alkyne cycloadditions .
  • Bases : Triethylamine or K₂CO₃ to deprotonate acidic N–H groups in imidazole rings .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., electron-withdrawing groups) influence the compound's reactivity in cross-coupling reactions?

  • Methodological Answer : Electron-withdrawing groups (e.g., –NO₂, –CF₃) on the benzimidazole ring increase electrophilicity at the propargyl carbon, enhancing nucleophilic attack rates. Computational studies (DFT) can predict charge distribution, while Hammett plots correlate substituent σ values with reaction kinetics .

Q. What strategies resolve contradictions in cytotoxicity data between in silico predictions and in vitro assays?

  • Methodological Answer : Discrepancies may arise from poor ADMET properties (e.g., low solubility). Mitigation steps include:
  • Solubility enhancement : Use co-solvents (e.g., DMSO/PBS mixtures) .
  • Docking refinement : Adjust protonation states of the imidazole ring (pKa ~6.5) in molecular docking simulations to better match physiological pH .

Q. How can molecular docking be used to predict binding modes of this compound with EGFR kinase?

  • Methodological Answer :
  • Protein preparation : Retrieve EGFR structure (PDB ID: 1M17), remove water, add hydrogens, and assign charges (AMBER force field).
  • Ligand preparation : Optimize the compound’s geometry at B3LYP/6-31G* level.
  • Docking : Use AutoDock Vina with a grid box centered on the ATP-binding site. Validate poses with MM-GBSA binding energy calculations .

Q. What mechanistic insights explain the anti-leishmanial activity of propargyl-substituted benzimidazoles?

  • Methodological Answer : The propargyl group generates reactive oxygen species (ROS) via metabolic oxidation, disrupting parasite redox balance. Confirm via:
  • ROS assays : Use DCFH-DA staining in Leishmania promastigotes .
  • SAR studies : Compare IC₅₀ values of propargyl vs. methyl/ethyl analogs .

Data Analysis and Experimental Design

Q. How to design dose-response experiments for evaluating cytotoxicity while minimizing false positives?

  • Methodological Answer :
  • Cell lines : Use ≥3 replicates in cancer (e.g., MCF-7) and non-cancerous (e.g., HEK-293) cells.
  • Controls : Include cisplatin (positive control) and DMSO (vehicle control).
  • Statistical thresholds : Set significance at p < 0.01 (Bonferroni-corrected) and IC₅₀ confidence intervals ≤10% .

Q. What computational tools predict ADMET properties for prioritizing derivatives?

  • Methodological Answer :
  • SwissADME : Predicts logP (acceptable range: 2–5), GI absorption, and CYP450 inhibition.
  • ProTox-II : Estimates hepatotoxicity and LD₅₀.
  • Molinspiration : Assesses drug-likeness via Lipinski’s rules .

Contradiction Analysis

Q. Why do some derivatives exhibit high in vitro activity but poor in vivo efficacy?

  • Methodological Answer :
    Potential causes include:
  • Metabolic instability : Propargyl groups may undergo rapid CYP450-mediated oxidation. Test via liver microsome assays .
  • Poor bioavailability : Measure logD (octanol/water) and adjust with hydrophilic substituents (e.g., –OH, –SO₃H) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-Methyl-1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.